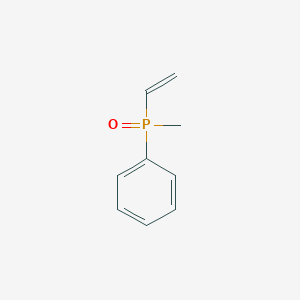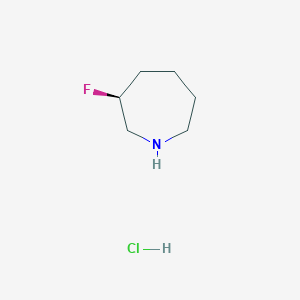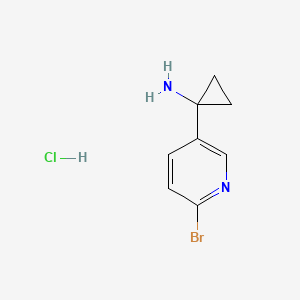
1-(6-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H9BrN2·HCl It is a derivative of pyridine and cyclopropane, featuring a bromine atom at the 6th position of the pyridine ring and an amine group attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(6-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride can be synthesized through a multi-step process involving the bromination of pyridine, followed by cyclopropanation and amination. The general synthetic route involves:
Bromination: Pyridine is brominated using bromine or a brominating agent to introduce a bromine atom at the 6th position.
Cyclopropanation: The brominated pyridine undergoes a cyclopropanation reaction to form the cyclopropane ring.
Amination: The cyclopropane derivative is then reacted with ammonia or an amine source to introduce the amine group.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve polar solvents and mild temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Catalysts like palladium or copper are used in the presence of ligands and bases.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the compound.
- Coupled products with extended molecular frameworks.
Aplicaciones Científicas De Investigación
1-(6-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for drug development and therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(6-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and amine group play crucial roles in binding to these targets, influencing biological pathways and cellular processes. The exact mechanism depends on the specific application and target molecule.
Comparación Con Compuestos Similares
- 1-(6-Chloropyridin-3-YL)cyclopropan-1-amine hydrochloride
- 1-(5-Bromopyridin-2-YL)cyclopropan-1-amine dihydrochloride
- 1-(6-Bromo-3-pyridyl)cyclopropanamine
Uniqueness: 1-(6-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride is unique due to the specific positioning of the bromine atom and the cyclopropane ring, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it valuable in research and development.
Propiedades
Fórmula molecular |
C8H10BrClN2 |
|---|---|
Peso molecular |
249.53 g/mol |
Nombre IUPAC |
1-(6-bromopyridin-3-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H9BrN2.ClH/c9-7-2-1-6(5-11-7)8(10)3-4-8;/h1-2,5H,3-4,10H2;1H |
Clave InChI |
YQXAJIUKNWYDJP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CN=C(C=C2)Br)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


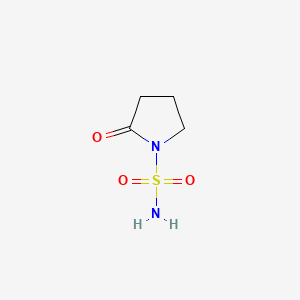
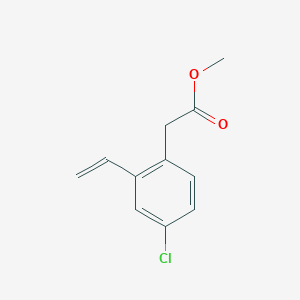
![2-Aminobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12864100.png)
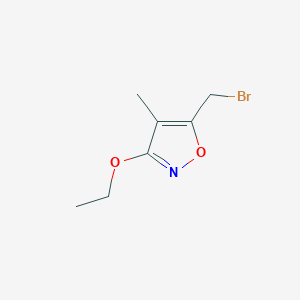
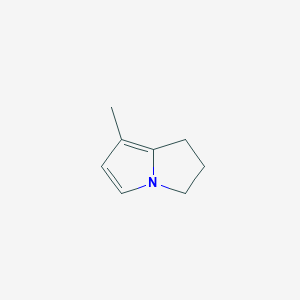
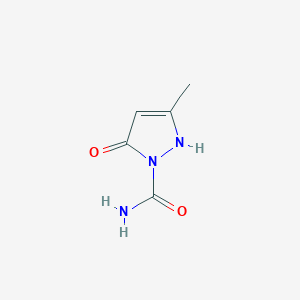
![4-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12864123.png)

![3H-Oxazolo[3,4-A]pyridine-1,3(5H)-dione, tetrahydro-](/img/structure/B12864135.png)

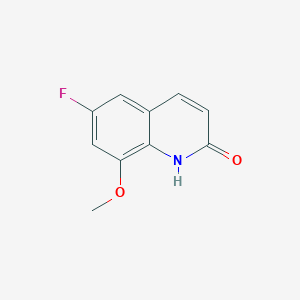
![2-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B12864153.png)
